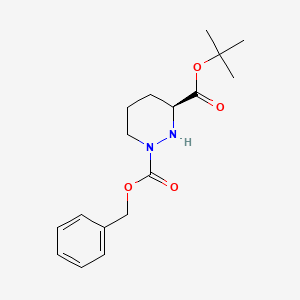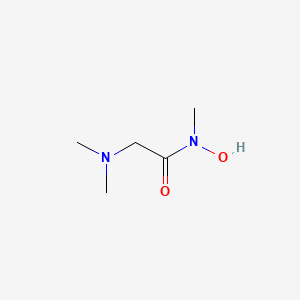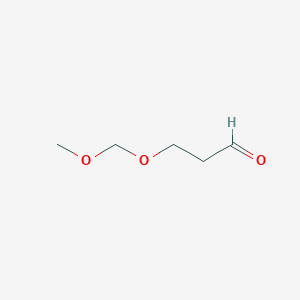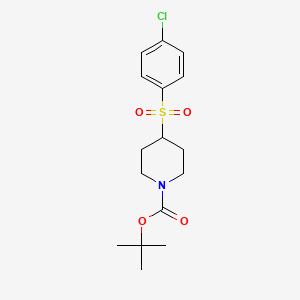
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Descripción general
Descripción
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a multifaceted biomedical compound . It serves as a versatile glycosylation and glucosylation recompound and is used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 2-deoxy-D-glucose involves haloalkoxylation of R-D-Glucal to obtain alkyl 2-deoxy-2-halo-R-α/β-D-gluco/mannopyranoside . This compound is then converted by reduction to alkyl 2-deoxy-α/β-D-glucopyranoside, which is hydrolyzed to 2-deoxy-D-glucose .Molecular Structure Analysis
The molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is distinctive and unlocks unprecedented avenues for the formulation of pharmacological compounds . It contains a total of 54 bonds, including 33 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 esters (aliphatic), 1 imide (-thio), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis
Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group gives a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . Successive treatment of the latter with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .Aplicaciones Científicas De Investigación
Synthesis of Carbohydrate Derivatives
This compound is extensively used in the synthesis of a wide range of carbohydrate derivatives. These include O-glycosides, C-glycosides, S-glycosides, and N-glycosides, which are crucial for developing various glycoconjugates . The versatility of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose allows for the creation of cyclopropanated carbohydrates and other natural products, expanding the toolkit available for medicinal chemistry and drug design .
Antitubercular and Antibacterial Agents
Researchers have explored the use of this compound in the development of antitubercular and antibacterial agents. By modifying the compound through phosphorylation and other chemical reactions, new molecules with potential therapeutic applications against bacterial infections and tuberculosis have been synthesized . This opens up possibilities for creating more effective treatments for these diseases.
Glycomics Research
In glycomics, 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose serves as a fundamental building block. Its structure and reactivity are key to synthesizing complex carbohydrates, which are essential for understanding and combating various pathologies, including diabetes, cancer, and HIV . The compound’s role in glycomics is pivotal for advancing our knowledge in these critical areas of health.
Oligosaccharide Synthesis
The compound is a valuable precursor in the synthesis of oligosaccharides, which are used in both solution and solid-phase synthesis . Oligosaccharides have numerous applications, including as therapeutic agents, in biomarker discovery, and as tools for studying biological processes.
Viral Eradication and COVID-19 Treatment
Derivatives of 2-deoxy-D-glucose, to which 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is closely related, have been studied for their potential in treating viral infections, including COVID-19 . These studies focus on the synthesis, mechanism of action, and clinical development of such derivatives as targeted therapeutics.
Mecanismo De Acción
Target of Action
It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
It is known that the compound can undergo phosphorylation at the anomeric hydroxy group . This process results in the formation of new compounds, indicating that 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can interact with its targets through chemical reactions.
Biochemical Pathways
The compound’s ability to undergo phosphorylation suggests that it may be involved in biochemical pathways related to phosphate group transfer .
Pharmacokinetics
It is soluble in chloroform and ethanol, but insoluble in water , which could impact its absorption and distribution in the body.
Result of Action
The compound’s ability to undergo chemical reactions such as phosphorylation suggests that it may induce changes at the molecular level .
Action Environment
The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
Propiedades
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMOFVGDOWGPPD-QFEGIVONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471851 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |
CAS RN |
69503-94-2 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research paper's findings regarding 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose?
A: The research paper [] explores a novel method for transforming carbohydrates into valuable chiral synthons. Specifically, the researchers synthesized 1-acetamido-2,4,5-tri-O-acetyl-D-arabinitol from 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose. This transformation involves generating an alkoxy radical at the anomeric carbon followed by a reductive fragmentation, effectively removing one carbon atom from the carbohydrate structure. This methodology holds potential for synthesizing various chiral building blocks with different stereochemistries, valuable for synthesizing complex molecules like natural products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)





